molecular formula C22H26N4 B3791430 4-[5-Phenyl-3-(4-pyrrolidin-1-ylbutyl)imidazol-4-yl]pyridine

4-[5-Phenyl-3-(4-pyrrolidin-1-ylbutyl)imidazol-4-yl]pyridine

Cat. No.: B3791430
M. Wt: 346.5 g/mol
InChI Key: NFJXGOMFABXGEC-UHFFFAOYSA-N
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Description

4-[5-Phenyl-3-(4-pyrrolidin-1-ylbutyl)imidazol-4-yl]pyridine is a complex organic compound featuring a pyridine ring substituted with an imidazole ring, which in turn is substituted with a phenyl group and a pyrrolidin-1-ylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-Phenyl-3-(4-pyrrolidin-1-ylbutyl)imidazol-4-yl]pyridine typically involves multi-step organic synthesis. One common approach is:

    Formation of the imidazole ring: This can be achieved by the condensation of an aldehyde with an amine and a nitrile under acidic conditions.

    Substitution with the phenyl group:

    Attachment of the pyrrolidin-1-ylbutyl group: This can be done via a nucleophilic substitution reaction where the pyrrolidine ring is introduced to the imidazole ring.

    Formation of the final product: The final step involves the coupling of the imidazole derivative with a pyridine ring under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[5-Phenyl-3-(4-pyrrolidin-1-ylbutyl)imidazol-4-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole and pyridine rings.

    Reduction: Reduced forms of the imidazole and pyridine rings.

    Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.

Scientific Research Applications

4-[5-Phenyl-3-(4-pyrrolidin-1-ylbutyl)imidazol-4-yl]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-[5-Phenyl-3-(4-pyrrolidin-1-ylbutyl)imidazol-4-yl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site or modulate a receptor’s function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-[5-Phenyl-3-(4-pyrrolidin-1-ylbutyl)imidazol-4-yl]pyridine: shares similarities with other imidazole and pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the imidazole and pyridine rings with the phenyl and pyrrolidin-1-ylbutyl groups creates a versatile scaffold for drug development and other applications.

Properties

IUPAC Name

4-[5-phenyl-3-(4-pyrrolidin-1-ylbutyl)imidazol-4-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4/c1-2-8-19(9-3-1)21-22(20-10-12-23-13-11-20)26(18-24-21)17-7-6-16-25-14-4-5-15-25/h1-3,8-13,18H,4-7,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJXGOMFABXGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCN2C=NC(=C2C3=CC=NC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[5-Phenyl-3-(4-pyrrolidin-1-ylbutyl)imidazol-4-yl]pyridine
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4-[5-Phenyl-3-(4-pyrrolidin-1-ylbutyl)imidazol-4-yl]pyridine
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4-[5-Phenyl-3-(4-pyrrolidin-1-ylbutyl)imidazol-4-yl]pyridine
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4-[5-Phenyl-3-(4-pyrrolidin-1-ylbutyl)imidazol-4-yl]pyridine
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